3-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-23-12-6-4-5-11(9-12)16(21)18-10-15-13-7-2-3-8-14(13)17(22)20-19-15/h2-9H,10H2,1H3,(H,18,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRVSNRTZSFBIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazinone intermediate, which is then coupled with a benzamide derivative. The reaction conditions often include the use of anhydrous solvents like tetrahydrofuran, cooling to low temperatures, and the addition of bases such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the phthalazinone moiety to a dihydrophthalazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and phthalazinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized benzamide, while reduction could produce a simpler dihydrophthalazine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: The compound’s potential pharmacological properties could be explored for developing new drugs.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 3-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The phthalazinone moiety may play a crucial role in binding to these targets, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: This compound shares the phthalazinone moiety but has a different substitution pattern on the benzene ring.
(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid: Another similar compound with a phthalazinone core, but with different functional groups attached.
Uniqueness
3-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs
Biological Activity
3-Methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound has the molecular formula and features a benzamide core with a methoxy group and a phthalazinone moiety. Its structure is significant as it influences the compound's interaction with biological targets.
The precise mechanism of action for this compound remains partially elucidated. However, it is believed to interact with specific molecular targets, including:
- Bromodomain and Extra-Terminal (BET) Proteins : The compound may inhibit BRD4, a member of the BET family, which is involved in regulating gene expression and cell proliferation.
- Enzymatic Interactions : It has been suggested that the compound may influence enzymes associated with oxidative stress responses, such as superoxide dismutase and catalase .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:
These findings suggest that the compound may serve as a potential therapeutic agent against multiple cancer types.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies indicate that it can inhibit the growth of various pathogenic bacteria and fungi. The following table summarizes its antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 32 µg/mL |
Case Studies and Research Findings
- In Vitro Studies : A series of experiments conducted on various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability. The mechanism appeared to involve apoptosis induction and cell cycle arrest at the G1 phase.
- Molecular Docking Studies : Computational studies using molecular docking simulations have revealed that the compound binds effectively to target proteins associated with cancer progression and microbial resistance. These studies provide insights into the binding affinities and potential inhibitory effects against specific enzymes involved in tumor growth and bacterial metabolism .
- Animal Models : Preliminary in vivo studies have shown that administration of this compound leads to reduced tumor sizes in xenograft models of breast cancer, supporting its potential as an effective therapeutic agent.
Q & A
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodology :
- Solvent screening : Use vapor diffusion with ethanol/water mixtures (70:30) to grow single crystals .
- Cryoprotection : Soak crystals in Paratone-N before flash-cooling in liquid nitrogen for SHELXT refinement .
- Twinned data : Resolve using SHELXL’s TWIN/BASF commands for structures with pseudo-merohedral twinning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
